molecular formula C10H12N2O2 B11941638 Methyl 2-(4-methylbenzylidene)hydrazinecarboxylate

Methyl 2-(4-methylbenzylidene)hydrazinecarboxylate

Cat. No.: B11941638
M. Wt: 192.21 g/mol
InChI Key: OZLNSTBDXXQKES-YRNVUSSQSA-N
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Description

Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate typically involves the condensation reaction between methyl hydrazinecarboxylate and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. The compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways. For instance, it may activate or inhibit certain enzymes, leading to changes in cellular function and response.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylidene camphor: Known for its use as a UV filter in sunscreens.

    4-Methylbenzylidene aniline: Used in the synthesis of dyes and pigments.

Uniqueness

Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Unlike similar compounds, it has a hydrazinecarboxylate group that allows for a broader range of chemical reactions and applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl N-[(E)-(4-methylphenyl)methylideneamino]carbamate

InChI

InChI=1S/C10H12N2O2/c1-8-3-5-9(6-4-8)7-11-12-10(13)14-2/h3-7H,1-2H3,(H,12,13)/b11-7+

InChI Key

OZLNSTBDXXQKES-YRNVUSSQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)OC

Origin of Product

United States

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